molecular formula C13H13BrFN5 B8683641 5-(3-Bromo-2-fluoropyridin-4-yl)-N4-(cyclopropylmethyl)pyrimidine-2,4-diamine

5-(3-Bromo-2-fluoropyridin-4-yl)-N4-(cyclopropylmethyl)pyrimidine-2,4-diamine

Cat. No. B8683641
M. Wt: 338.18 g/mol
InChI Key: GUVUQLNMQDOUFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Bromo-2-fluoropyridin-4-yl)-N4-(cyclopropylmethyl)pyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C13H13BrFN5 and its molecular weight is 338.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Bromo-2-fluoropyridin-4-yl)-N4-(cyclopropylmethyl)pyrimidine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Bromo-2-fluoropyridin-4-yl)-N4-(cyclopropylmethyl)pyrimidine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(3-Bromo-2-fluoropyridin-4-yl)-N4-(cyclopropylmethyl)pyrimidine-2,4-diamine

Molecular Formula

C13H13BrFN5

Molecular Weight

338.18 g/mol

IUPAC Name

5-(3-bromo-2-fluoropyridin-4-yl)-4-N-(cyclopropylmethyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C13H13BrFN5/c14-10-8(3-4-17-11(10)15)9-6-19-13(16)20-12(9)18-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H3,16,18,19,20)

InChI Key

GUVUQLNMQDOUFW-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=NC(=NC=C2C3=C(C(=NC=C3)F)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Isopropylmagnesium chloride, 2 M solution in THF (0.814 mL, 1.63 mmol) was added dropwise over 15 minutes to a degassed solution of 3-bromo-2-fluoro-4-iodopyridine (0.468 g, 1.55 mmol) in Et2O (0.150 mL) and THF (0.850) cooled at −78° C. The solution was stirred for 0.5 h. Zinc chloride, 1.0 M solution in diethyl ether (0.776 mL, 0.776 mmol) was then added dropwise to the reaction over 10 minutes. The reaction was allowed to reach room temperature. The reaction warmed to room temperature within 15 min. A solution of compound 238 (0.150 g, 0.517 mmol) and tetrakis(triphenylphosphine)palladium (0.0418 g, 0.0362 mmol) in THF (0.50 mL) was added to the reaction. The reaction was equipped with a reflux condenser and stirred in a 60° C. oil bath. After 2 h the reaction was removed from heat and allowed to stand overnight. Saturated NH4Cl (0.5 mL) and 12% 2-propanol in CH2Cl2 (2 mL) were added. The organics were sequestered and the aqueous was extracted with 12% 2-propanol in CH2Cl2 (4×4 mL). The combined organics were washed with brine, dried over MgSO4, and concentrated in vacuo. Silica gel chromatography (elution 3% methanol in DCM with 0.175% NH4OH additive) afforded compound 240 (0.140 g, 80.1% yield). 1H NMR (500 MHz, CDCl3) δ ppm 0.22 (d, J=4.40 Hz, 2 H) 0.46-0.59 (m, 2 H) 0.96-1.07 (m, 1 H) 3.21-3.36 (m, 2 H) 4.51 (br. s., 1 H) 5.11 (br. s., 2 H) 7.16 (d, J=4.89 Hz, 1 H) 7.69 (s, 1 H) 8.22 (d, J=4.89 Hz, 1 H) ppm.
Quantity
0 (± 1) mol
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reactant
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solution
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0 (± 1) mol
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0.468 g
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reactant
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0.15 mL
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0 (± 1) mol
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solvent
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0.814 mL
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solvent
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0.15 g
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0.5 mL
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0.0418 g
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catalyst
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solution
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0 (± 1) mol
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0.776 mL
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Yield
80.1%

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